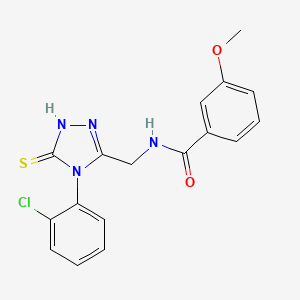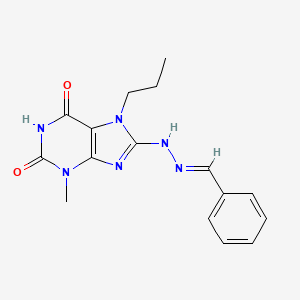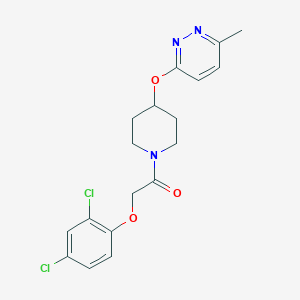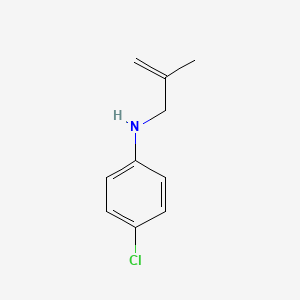
CHEMBL3361016
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is a useful research compound. Its molecular formula is C17H15ClN4O2S and its molecular weight is 374.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- CHEMBL3361016 wurde auf sein Potenzial als Antitumormittel untersucht. Es hemmt die humane DNA-Topoisomerase 2alpha, ein kritisches Enzym, das an der DNA-Replikation und -Reparatur beteiligt ist. Durch die Störung dieses Prozesses kann die Verbindung die Proliferation von Krebszellen verhindern .
- Forschungen deuten darauf hin, dass This compound eine antifungale Aktivität aufweist. Es könnte als eine neuartige therapeutische Option gegen Pilzinfektionen untersucht werden, obwohl weitere Studien erforderlich sind, um seinen Wirkmechanismus und seine Wirksamkeit zu verstehen .
- Vorläufige Daten deuten darauf hin, dass This compound möglicherweise antibakterielle Eigenschaften besitzt. Forscher haben seine Auswirkungen auf Bakterienstämme untersucht, aber umfassendere Studien sind erforderlich, um sein Potenzial als antibakterielles Mittel zu validieren .
- Die Struktur der Verbindung legt nahe, dass sie entzündungshemmende Signalwege modulieren kann. Die Untersuchung ihrer Auswirkungen auf entzündungsbedingte Krankheiten wie rheumatoide Arthritis oder entzündliche Darmerkrankungen könnte sich lohnen .
- Einige Studien schlagen vor, dass This compound neuroprotektive Wirkungen haben könnte. Forscher haben sein Potenzial zur Minderung neuronaler Schäden untersucht, was es für neurodegenerative Erkrankungen wie Alzheimer oder Parkinson relevant macht .
- Obwohl die Verbindung nicht umfassend untersucht wurde, rechtfertigt ihre einzigartige Struktur die Untersuchung ihrer antiviralen Eigenschaften. Sie könnte ein Kandidat für die Bekämpfung von Virusinfektionen sein, obwohl weitere Forschung erforderlich ist .
- This compound dient als wertvolle chemische Sonde zum Verständnis von Struktur-Aktivitäts-Beziehungen. Forscher verwenden es, um computergestützte Modelle zu erforschen, Bindungsaffinitäten vorherzusagen und neue Derivate für die Wirkstoffentwicklung zu entwickeln .
- Angesichts seines vielfältigen pharmakologischen Profils könnte This compound Auswirkungen auf Stoffwechselstörungen wie Diabetes oder Fettleibigkeit haben. Die Untersuchung seiner Auswirkungen auf Stoffwechselwege könnte interessante Ergebnisse liefern .
Antitumoraktivität
Antifungal-Eigenschaften
Antibakterielles Potenzial
Entzündungshemmende Wirkungen
Neuroprotektive Anwendungen
Antivirale Forschung
Chemoinformatik und Wirkstoffdesign
Stoffwechselstörungen
Wirkmechanismus
Target of Action
The primary target of the compound N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide, also known as CHEMBL3361016, is human DNA topoisomerase 2alpha . This enzyme plays a crucial role in DNA replication and transcription, and its inhibition can lead to cell cycle arrest and apoptosis .
Mode of Action
This compound interacts with its target, human DNA topoisomerase 2alpha, by inhibiting its function . This interaction results in the prevention of DNA replication and transcription, leading to cell cycle arrest and potentially cell death .
Biochemical Pathways
The inhibition of human DNA topoisomerase 2alpha by this compound affects the DNA replication and transcription pathways . These pathways are crucial for cell proliferation and survival. When these pathways are disrupted, it can lead to cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of DNA replication and transcription, leading to cell cycle arrest and potentially cell death . These effects are a result of the compound’s interaction with its target, human DNA topoisomerase 2alpha .
Biochemische Analyse
Biochemical Properties
N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with dopamine receptors, particularly the D4 dopamine receptor . The interaction between N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide and the D4 dopamine receptor is characterized by high affinity and selectivity, making it a potent ligand for this receptor . This interaction is essential for understanding the compound’s role in modulating neurotransmitter activity and its potential therapeutic applications.
Cellular Effects
N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide has been observed to influence various cellular processes. The compound’s interaction with the D4 dopamine receptor affects cell signaling pathways, gene expression, and cellular metabolism . By binding to the D4 receptor, N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide can modulate the activity of downstream signaling molecules, leading to changes in cellular responses. These effects are particularly relevant in the context of neurological and psychiatric disorders, where dopamine signaling plays a critical role.
Molecular Mechanism
The molecular mechanism of action of N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide involves its binding interactions with the D4 dopamine receptor . The compound’s structure allows it to fit into the receptor’s binding site, where it can either inhibit or activate the receptor’s function. This binding interaction can lead to changes in the receptor’s conformation, affecting its ability to interact with other signaling molecules. Additionally, N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods . Degradation products may form over time, potentially altering the compound’s effectiveness. Long-term studies have indicated that N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide can have sustained effects on cellular signaling pathways and gene expression, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively modulate dopamine receptor activity without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including alterations in behavior and physiological functions. These findings underscore the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects.
Metabolic Pathways
N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is involved in specific metabolic pathways that influence its activity and effectiveness. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can affect the compound’s bioavailability and duration of action. Understanding the metabolic pathways of N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in target tissues, where it exerts its effects. The distribution of N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components. These factors determine the compound’s localization and concentration in different tissues, impacting its overall efficacy.
Subcellular Localization
The subcellular localization of N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is critical for its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific cellular compartments through targeting signals and post-translational modifications . This localization allows N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide to interact with its target receptors and other biomolecules effectively. Understanding the subcellular distribution of the compound provides insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-24-12-6-4-5-11(9-12)16(23)19-10-15-20-21-17(25)22(15)14-8-3-2-7-13(14)18/h2-9H,10H2,1H3,(H,19,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELXPEMNFOUSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2560725.png)
![PYRAZOLO[1,5-A]PYRIDINE-5-BORONIC ACID](/img/structure/B2560727.png)
![2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid](/img/structure/B2560728.png)
![3-(4-bromophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2560729.png)
![8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/new.no-structure.jpg)


![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2560736.png)
![N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2560738.png)
![1-[(5-bromopyrazin-2-yl)methyl]-3-(3-ethyl-1-methyl-1H-pyrazol-5-yl)urea](/img/structure/B2560739.png)

![N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide](/img/structure/B2560743.png)
![1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride](/img/structure/B2560744.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B2560746.png)
